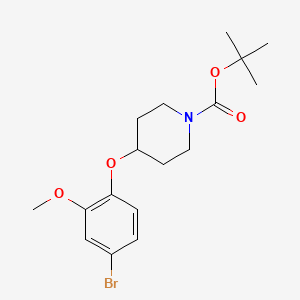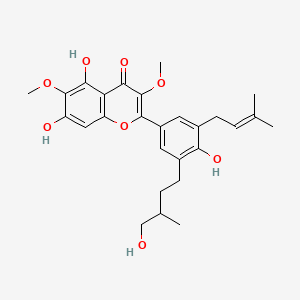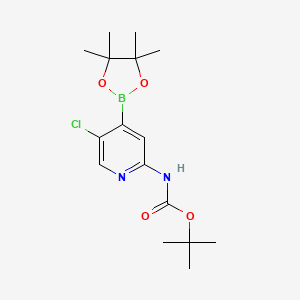
(5-(5-Methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This would typically include the compound’s systematic name, any common or trivial names, its molecular formula, and its structure. The structure can be represented in various ways, including line-angle diagrams, condensed formulas, and 3D models.
Synthesis Analysis
This involves detailing the methods used to synthesize the compound. This could include the starting materials, the type of reaction, the conditions under which the reaction is carried out, and the yield of the product.Molecular Structure Analysis
This involves analyzing the structure of the compound at the molecular level. Techniques used could include X-ray crystallography, NMR spectroscopy, and mass spectrometry.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This could include reactions where the compound is a reactant, a product, or a catalyst.Physical And Chemical Properties Analysis
This involves detailing the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as reactivity and stability).Applications De Recherche Scientifique
Therapeutic Worth and Development Value
1,3,4-Oxadiazole derivatives, including those related to (5-(5-Methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl)methanamine, showcase a wide range of bioactivities due to their unique structural features. These compounds effectively bind with various enzymes and receptors in biological systems through multiple weak interactions. Research highlights their significant therapeutic potential across medicinal chemistry, with applications in treating cancers, bacterial infections, tuberculosis, inflammation, neuropathic pain, hypertension, allergies, parasitic infections, obesity, viruses, and more. Their development is considered of immense value, contributing to the advancement of novel medicinal agents with high therapeutic potency (Verma et al., 2019).
Antimicrobial and Antiviral Activities
The antimicrobial resistance crisis has led to an intensified search for new compounds with effective antimicrobial properties. 1,3,4-Oxadiazole derivatives are of particular interest in this area, showing promising antibacterial, antitubercular, antifungal, antiprotozoal, and antiviral activities. Their potent antimicrobial activity surpasses that of many known antibiotics, positioning these compounds as promising candidates for new antimicrobial drugs (Glomb & Świątek, 2021).
Synthesis and Pharmacological Research
Recent advancements in the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives have spotlighted the versatility and efficacy of these compounds. Their favorable physical, chemical, and pharmacokinetic properties enhance pharmacological activity through hydrogen bond interactions with biomacromolecules. This has led to the identification of oxadiazole as a biologically active unit in numerous compounds, demonstrating a wide array of pharmacological activities and offering valuable insights for scientists in organic synthesis, medicinal chemistry, and pharmacology (Wang et al., 2022).
Safety And Hazards
This involves detailing any known hazards associated with the compound, such as toxicity, flammability, and environmental impact. It also includes appropriate safety precautions when handling the compound.
Orientations Futures
This involves discussing potential future research directions. For example, if the compound is a drug, this could include potential new therapeutic applications. If the compound is a new material, this could include potential industrial applications.
I hope this helps! If you have any other questions, feel free to ask.
Propriétés
IUPAC Name |
[5-(5-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3OS/c1-5-2-3-6(13-5)8-11-10-7(4-9)12-8/h2-3H,4,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBIFZXYCIIEHBM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C2=NN=C(O2)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20676569 |
Source


|
| Record name | 1-[5-(5-Methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20676569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-(5-Methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl)methanamine | |
CAS RN |
1223748-45-5 |
Source


|
| Record name | 1-[5-(5-Methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20676569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

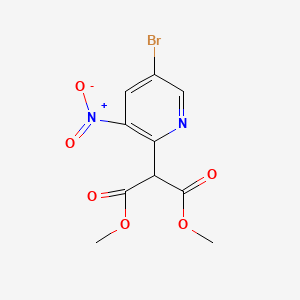
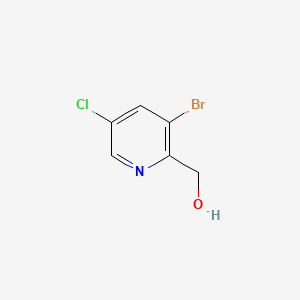

![2-Bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B567515.png)
![tert-Butyl 6-(8-(benzo[d]thiazol-2-ylcarbamoyl)-3,4-dihydroisoquinolin-2(1H)-yl)-3-bromopicolinate](/img/structure/B567516.png)

![5,6-Bis(octyloxy)benzo[c][1,2,5]oxadiazole](/img/structure/B567519.png)
![6-Chloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B567520.png)

